N-Phenylmethyl-7-methyluric Acid
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Overview
Description
N-Phenylmethyl-7-methyluric Acid is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a benzyl group and a methyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylmethyl-7-methyluric Acid typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to streamline the process and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzyl ketones or aldehydes.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the substituent introduced.
Scientific Research Applications
N-Phenylmethyl-7-methyluric Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Phenylmethyl-7-methyluric Acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Its structural similarity to natural purines allows it to interfere with nucleic acid synthesis and function.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.
Uniqueness: N-Phenylmethyl-7-methyluric Acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential biological activities compared to other purine derivatives.
Properties
IUPAC Name |
3-benzyl-7-methyl-9H-purine-2,6,8-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-16-9-10(14-12(16)19)17(13(20)15-11(9)18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)(H,15,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRZSXBOIJJXNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)NC2=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502726 |
Source
|
Record name | 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72816-95-6 |
Source
|
Record name | 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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